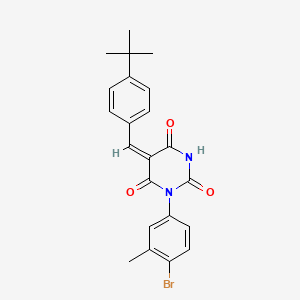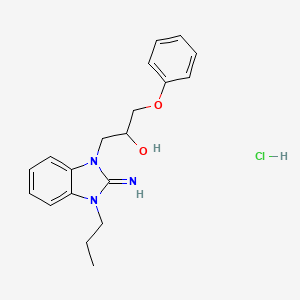![molecular formula C29H30N2O3S B4888398 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, also known as DBHQ, is a chemical compound that has been widely used in scientific research. It is a highly potent and selective inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. DBHQ has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been used in a wide range of scientific research applications. One of its primary uses is in the study of ROS production in cells. By inhibiting NADPH oxidase, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide can help researchers understand the role of ROS in various cellular processes. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has also been used in studies of inflammation, cardiovascular disease, and cancer. In addition, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been used as a tool to investigate the role of NADPH oxidase in various animal models.
Mécanisme D'action
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide works by inhibiting the enzyme NADPH oxidase, which is responsible for the production of ROS in cells. Specifically, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide binds to the enzyme's active site and prevents it from converting oxygen into superoxide. This results in a decrease in ROS production and a reduction in oxidative stress.
Biochemical and Physiological Effects:
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to reducing ROS production, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve endothelial function. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has also been shown to reduce the growth of cancer cells in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of NADPH oxidase, making it an ideal tool for studying the role of ROS in cellular processes. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for researchers. However, there are also limitations to using N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in lab experiments. Its potency can make it difficult to determine the optimal concentration for use in experiments, and its effects on other cellular processes must be carefully considered.
Orientations Futures
There are several future directions for research involving N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide. One area of interest is the role of NADPH oxidase in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to reduce oxidative stress and improve cognitive function in animal models of these diseases, suggesting that it could be a potential therapeutic agent. Another area of interest is the development of more potent and selective inhibitors of NADPH oxidase. Finally, the use of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in combination with other drugs or therapies is an area that warrants further investigation.
Conclusion:
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, or N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, is a highly potent and selective inhibitor of NADPH oxidase that has been widely used in scientific research. Its mechanism of action has been extensively studied, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to using N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in lab experiments, it remains an important tool for studying the role of ROS in cellular processes. Future research directions involving N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide include its potential use in neurodegenerative diseases and the development of more potent and selective inhibitors of NADPH oxidase.
Méthodes De Synthèse
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide involves several steps. First, 3-(dibenzylamino)-1-propanol is reacted with phenylsulfonyl chloride to form N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using chromatography techniques to obtain pure N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide.
Propriétés
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c32-28(23-30(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)24-31(27-17-9-3-10-18-27)35(33,34)29-19-11-4-12-20-29/h1-20,28,32H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEPVXUPCWRKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4888343.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4888346.png)


![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4888370.png)
![N-methyl-1-(1-{1-[(2E)-2-methyl-2-penten-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B4888375.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4888391.png)
![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B4888402.png)
